molecular formula C13H12N4O B2899339 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1197616-17-3

5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B2899339
M. Wt: 240.266
InChI Key: NRHIMBOHEMELGU-UHFFFAOYSA-N
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Description


5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole , commonly referred to as IMPO , is a heterocyclic organic compound. Its chemical structure features an oxadiazole ring fused with an imidazole ring . The presence of these aromatic rings imparts interesting properties and potential applications.



Synthesis Analysis


The synthesis of IMPO involves several methods, including condensation reactions between appropriate precursors. Researchers have explored both conventional organic synthesis and green chemistry approaches . These methods allow for the efficient production of IMPO with good yields.



Molecular Structure Analysis


IMPO’s molecular formula is C₁₀H₉N₃O , and its molecular weight is approximately 195.2 g/mol . The compound’s three-dimensional structure reveals the arrangement of atoms, bond angles, and bond lengths. Computational studies, such as density functional theory (DFT) calculations, provide insights into its electronic properties.



Chemical Reactions Analysis


IMPO participates in various chemical reactions, including:



  • Acylation : IMPO can undergo acylation reactions, where the imidazole nitrogen or the oxadiazole oxygen acts as a nucleophile.

  • Reductive Amination : IMPO can be converted to its corresponding amine derivative.

  • Cyclization : IMPO can form larger heterocyclic compounds through cyclization reactions.



Physical And Chemical Properties Analysis



  • Melting Point : IMPO typically melts around 150-160°C .

  • Solubility : It is moderately soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetone .

  • UV-Vis Absorption : IMPO absorbs light in the UV-Vis range, making it useful for spectroscopic studies.


Safety And Hazards



  • IMPO’s safety profile depends on its intended use. As with any chemical, proper handling, storage, and disposal are crucial.

  • It is essential to follow safety guidelines when working with IMPO due to its potential toxicity.


Future Directions


Researchers continue to explore IMPO’s applications in drug discovery, materials science, and catalysis. Future studies may focus on:



  • Structure-Activity Relationships : Understanding how subtle structural modifications impact its properties.

  • Biological Mechanisms : Investigating IMPO’s mode of action at the molecular level.

  • Synthetic Strategies : Developing more efficient and sustainable synthetic routes.


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properties

IUPAC Name

5-(imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-10-2-4-11(5-3-10)13-15-12(18-16-13)8-17-7-6-14-9-17/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHIMBOHEMELGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

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